NSC16168

Description

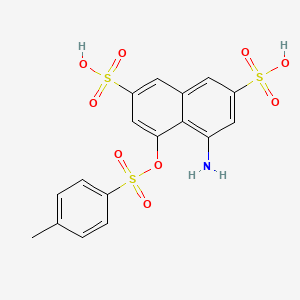

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQWUYNDHGXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218502 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-93-0 | |

| Record name | 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina o-tosyl-h | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NSC16168: A Technical Guide to its Mechanism of Action as an ERCC1-XPF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC16168 is a small molecule inhibitor that has been identified as a specific and potent antagonist of the ERCC1-XPF endonuclease complex.[1][2][3][4][5] This complex is a critical component of the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including those induced by platinum-based chemotherapies such as cisplatin (B142131).[1][3][6] By inhibiting ERCC1-XPF, this compound blocks a crucial DNA repair mechanism in cancer cells, thereby sensitizing them to the cytotoxic effects of DNA-damaging agents. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of ERCC1-XPF Endonuclease Activity

The primary mechanism of action of this compound is the direct inhibition of the 5'-3' structure-specific endonuclease activity of the ERCC1-XPF heterodimer.[1][2][3] This enzymatic activity is essential for the incision of damaged DNA strands during the NER process. Electrophoretic mobility shift assays have demonstrated that this compound does not prevent the binding of the ERCC1-XPF complex to DNA, suggesting that the compound likely targets the catalytic activity of the enzyme rather than its DNA binding affinity.[1][2][7]

Signaling Pathway Context

This compound's therapeutic potential stems from its ability to disrupt the Nucleotide Excision Repair (NER) pathway. The following diagram illustrates the NER pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

| Parameter | Value | Assay | Reference |

| IC50 vs. ERCC1-XPF | 0.42 μM | High-Throughput Fluorescence Assay | [2] |

| Cell Line | Treatment | Cisplatin IC50 | Fold Change in Cisplatin Sensitivity | Reference |

| H460 (Lung Cancer) | Cisplatin alone | ~5 μM | - | [7] |

| H460 (Lung Cancer) | Cisplatin + 25 μM this compound | ~1.5 μM | ~3.3 | [7] |

| H460 (Lung Cancer) | Cisplatin + 50 μM this compound | ~1.5 μM | ~3.3 | [7] |

| Parameter | Value | Model | Reference |

| Dosage | 20 mg/kg | H460 Lung Cancer Xenograft | [7] |

| Administration | Intraperitoneal (i.p.), twice daily | H460 Lung Cancer Xenograft | [7] |

| Outcome | Potentiated cisplatin antitumor activity | H460 Lung Cancer Xenograft | [7] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

High-Throughput Screening (HTS) for ERCC1-XPF Inhibitors

This assay was designed to identify small molecule inhibitors of ERCC1-XPF endonuclease activity in a 96-well format.

Protocol:

-

DNA Substrate: A 26-mer hairpin DNA substrate with a 5'-FAM (fluorescein) label and a 3'-Dabcyl quencher is used. In its intact state, the quencher suppresses the fluorescence of the FAM label.

-

Reaction Mixture: The reaction is performed in a 96-well plate containing the fluorescent DNA substrate in a buffer solution.

-

Compound Addition: Test compounds, including this compound, are added to the wells.

-

Enzyme Reaction: The reaction is initiated by the addition of purified human ERCC1-XPF protein.

-

Incision and Signal Generation: If ERCC1-XPF is active, it cleaves the DNA substrate, separating the FAM label from the quencher and resulting in an increase in fluorescence.

-

Detection: The fluorescence intensity is measured over time using a plate reader. A reduction in the rate of fluorescence increase in the presence of a compound indicates inhibition of ERCC1-XPF activity.

In Vitro Gel-Based Nuclease Assay

This assay validates the inhibitory effect of this compound on ERCC1-XPF activity.

Protocol:

-

DNA Substrate Preparation: A 26-mer DNA substrate is labeled on the 5'-terminus with [γ-³²P]-ATP using T4 polynucleotide kinase.[2] The labeled strand is then annealed to its complementary strand.[2]

-

Reaction: The radiolabeled DNA substrate is incubated with purified ERCC1-XPF enzyme in the presence of varying concentrations of this compound.

-

Reaction Termination: The reaction is stopped by the addition of a loading dye containing formamide (B127407) and EDTA.

-

Gel Electrophoresis: The reaction products are separated on a denaturing polyacrylamide gel.

-

Visualization: The gel is exposed to a phosphor screen, and the cleaved and uncleaved DNA fragments are visualized and quantified. A decrease in the amount of cleaved product with increasing concentrations of this compound confirms its inhibitory activity.

Electrophoretic Mobility Shift Assay (EMSA)

This assay determines if this compound affects the binding of ERCC1-XPF to its DNA substrate.

Protocol:

-

Probe Preparation: The same 26-mer DNA substrate used in the nuclease assay is radiolabeled.

-

Binding Reaction: Purified ERCC1-XPF protein is incubated with the radiolabeled DNA probe in a binding buffer. Varying concentrations of this compound are included in the binding reactions.

-

Gel Electrophoresis: The protein-DNA complexes are separated from the free DNA probe on a native polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen. A lack of change in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates that the compound does not inhibit the binding of ERCC1-XPF to the DNA.[1][2]

Cell Viability and Clonogenic Survival Assays

These assays assess the ability of this compound to potentiate the cytotoxicity of cisplatin in cancer cells.

Protocol:

-

Cell Culture: H460 non-small cell lung cancer cells are cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of cisplatin, either alone or in combination with a fixed concentration of this compound.

-

Clonogenic Survival:

-

After treatment, cells are harvested, counted, and seeded at low density in fresh media.

-

Plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated relative to untreated controls.

-

-

Data Analysis: The IC50 of cisplatin (the concentration required to inhibit colony formation by 50%) is determined for each treatment condition. A decrease in the cisplatin IC50 in the presence of this compound indicates potentiation of cytotoxicity.

In Vivo Xenograft Studies

These studies evaluate the in vivo efficacy of this compound in combination with cisplatin.

Protocol:

-

Animal Model: Athymic nude mice are used.

-

Tumor Inoculation: H460 cells are injected subcutaneously into the flanks of the mice.

-

Tumor Growth and Grouping: Once tumors reach a specified volume, mice are randomized into four treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.

-

Treatment Administration: this compound is administered intraperitoneally at 20 mg/kg twice daily. Cisplatin is also administered according to a standard dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

-

Data Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor efficacy of the different treatments. The combination of this compound and cisplatin has been shown to significantly inhibit tumor growth compared to either agent alone.[7]

Conclusion

This compound is a promising preclinical candidate that acts as a specific inhibitor of the ERCC1-XPF endonuclease. Its mechanism of action, centered on the disruption of the Nucleotide Excision Repair pathway, provides a clear rationale for its use in combination with DNA-damaging chemotherapeutics like cisplatin. The quantitative data and experimental evidence to date strongly support its potential to overcome resistance to platinum-based therapies in cancer. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility. As of now, there is no publicly available information on clinical trials specifically for this compound.

References

- 1. oncotarget.com [oncotarget.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]

- 6. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: NSC16168 as a Potent Inhibitor of the ERCC1-XPF Endonuclease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ERCC1-XPF heterodimer is a critical structure-specific endonuclease involved in multiple DNA repair pathways, most notably Nucleotide Excision Repair (NER). Its role in repairing DNA damage induced by platinum-based chemotherapies, such as cisplatin (B142131), makes it a compelling target for overcoming chemoresistance in cancer. This technical guide provides a comprehensive overview of NSC16168, a small molecule inhibitor of ERCC1-XPF. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed protocols for the essential experiments used to characterize its activity. Furthermore, this guide includes visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's role in potentiating the efficacy of existing cancer therapies.

Introduction: The Role of ERCC1-XPF in DNA Repair and Chemoresistance

The Excision Repair Cross-Complementation group 1 (ERCC1) and Xeroderma Pigmentosum group F (XPF) proteins form an obligate heterodimer that functions as a 5'-3' structure-specific endonuclease. This complex is essential for the repair of a wide range of DNA lesions, including bulky adducts and interstrand crosslinks (ICLs) induced by agents like cisplatin.[1][2] The ERCC1-XPF complex is a key player in several DNA repair pathways:

-

Nucleotide Excision Repair (NER): ERCC1-XPF is responsible for making the 5' incision to the DNA lesion, a critical step in the removal of damaged nucleotides.[3][4][5]

-

Interstrand Crosslink (ICL) Repair: This pathway is crucial for resolving ICLs, which are highly cytotoxic lesions that block DNA replication and transcription.[2][3][5]

-

Double-Strand Break (DSB) Repair: ERCC1-XPF participates in certain sub-pathways of homologous recombination, such as single-strand annealing (SSA).[2][3]

High expression levels of ERCC1 have been correlated with poor responses to platinum-based chemotherapy in various cancers, including non-small cell lung cancer, ovarian cancer, and melanoma.[2][6] This has led to the hypothesis that inhibiting ERCC1-XPF could be a viable strategy to sensitize cancer cells to DNA-damaging agents and overcome chemoresistance.[2][7]

This compound: A Specific Inhibitor of ERCC1-XPF

This compound has been identified as a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease.[1][8][9] Through high-throughput screening, this compound was discovered to inhibit the nuclease activity of ERCC1-XPF in the nanomolar range.[1]

Mechanism of Action

This compound directly inhibits the endonuclease activity of the ERCC1-XPF complex.[1] Importantly, studies have shown that it does not inhibit the binding of ERCC1-XPF to DNA, suggesting that its mechanism is focused on blocking the catalytic function of the enzyme.[1][10] Further characterization has revealed that this compound is a slowly to moderately reversible inhibitor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cells.

| Parameter | Value | Assay | Reference |

| IC50 vs. ERCC1-XPF | ~420 nM (0.42 µM) | Fluorescence-based HTS | [1][8][9] |

| IC50 vs. ERCC1-XPF | ~500 nM | Gel-based nuclease assay | [1] |

| Specificity | No significant inhibition | HhaI endonuclease assay | [1] |

| Specificity | Minimal to no effect | XPG endonuclease assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment | Effect | Reference |

| H460 (Lung Cancer) | This compound (up to 50 µM) | No inherent cytotoxicity | [1][8] |

| H1299 (Lung Cancer) | This compound | No inherent cytotoxicity | [1] |

| H460 | This compound + Cisplatin | Potentiated cisplatin cytotoxicity | [1][8] |

| H1299 | This compound + Cisplatin | Potentiated cisplatin cytotoxicity | [1] |

| H460 | This compound (25:1 ratio with cisplatin) | Combination treatment showed enhanced cell killing | [1] |

Table 2: Cellular Activity of this compound

| Model | Treatment | Outcome | Reference |

| H460 Lung Cancer Xenograft | This compound (20 mg/kg, i.p. daily) | Minimal effect on tumor growth alone, no toxicity | [1][8] |

| H460 Lung Cancer Xenograft | Cisplatin (3 mg/kg, i.p. twice a week) | Initial tumor response, followed by regrowth | [1] |

| H460 Lung Cancer Xenograft | This compound + Cisplatin | Significant potentiation of cisplatin's antitumor activity | [1][8] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro ERCC1-XPF Nuclease Assay (Gel-Based)

This assay directly measures the endonuclease activity of purified ERCC1-XPF on a DNA substrate.

Materials:

-

Purified recombinant ERCC1-XPF protein

-

Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide)

-

Nuclease assay buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 10% glycerol, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA, and 0.4 mM MnCl2 or 2 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer

-

Fluorescence imager

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the nuclease assay buffer, a fixed concentration of the DNA substrate (e.g., 100 fmol), and purified ERCC1-XPF protein (e.g., 20-200 fmol).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes.

-

Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reactions by adding an equal volume of stop buffer and heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front reaches the bottom.

-

Visualize the gel using a fluorescence imager and quantify the intensity of the cleaved product and the uncleaved substrate bands.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine if this compound affects the DNA binding activity of ERCC1-XPF.

Materials:

-

Purified recombinant ERCC1-XPF protein

-

Radiolabeled or fluorescently labeled DNA probe with a structure recognized by ERCC1-XPF

-

Binding buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 15% glycerol, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA)

-

This compound stock solution (in DMSO)

-

Native polyacrylamide gel (e.g., 4-6%)

-

TBE or TGE buffer

-

Autoradiography film or fluorescence imager

Procedure:

-

Prepare binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer and the labeled DNA probe (e.g., 50 fmol).

-

Add varying concentrations of this compound or DMSO to the respective tubes.

-

Add a fixed amount of purified ERCC1-XPF protein to each reaction and incubate at room temperature for 20-30 minutes.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE or TGE buffer at 4°C.

-

Dry the gel (if using a radiolabeled probe) and expose it to autoradiography film or visualize it directly using a fluorescence imager.

-

Analyze the gel for a shift in the mobility of the DNA probe, indicating the formation of a DNA-protein complex.

Clonogenic Survival Assay

This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with this compound and/or cisplatin.

Materials:

-

Cancer cell lines (e.g., H460, H1299)

-

Complete cell culture medium

-

This compound and cisplatin stock solutions

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition relative to the control.

In Vivo Xenograft Study

This study evaluates the effect of this compound and cisplatin on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for injection (e.g., H460)

-

Matrigel (optional)

-

This compound and cisplatin formulations for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 H460 cells) into the flank of each mouse.[1]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).[1]

-

Administer the treatments according to a predefined schedule. For example, this compound (20 mg/kg) can be administered daily via intraperitoneal (i.p.) injection, and cisplatin (3 mg/kg) can be administered twice a week via i.p. injection for a specified duration (e.g., 10 days).[1]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Plot tumor growth curves for each treatment group to assess the efficacy of the different therapies.

Visualizations

Signaling and Repair Pathways

Caption: Role of ERCC1-XPF in NER and its inhibition by this compound.

Experimental Workflows

Caption: High-throughput screening workflow for identifying ERCC1-XPF inhibitors.

Caption: Workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of ERCC1-XPF inhibitors. Its ability to specifically inhibit the nuclease activity of ERCC1-XPF and potentiate the efficacy of cisplatin in preclinical models provides a strong rationale for further investigation.[1] Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound analogs. Additionally, further in vivo studies in a broader range of cancer models are warranted to fully elucidate its therapeutic potential. The development of potent and specific ERCC1-XPF inhibitors like this compound holds significant promise for improving the outcomes of patients receiving platinum-based chemotherapy.

References

- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Assay [en.bio-protocol.org]

- 4. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Measurement of DNA adducts in cells exposed to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholarly Article or Book Chapter | Purification and Characterization of the XPF-ERCC1 Complex of Human DNA Repair Excision Nuclease | ID: 37720n67w | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Clonogenic Assay [bio-protocol.org]

NSC16168: A Technical Guide to its Interaction with DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC16168 is a potent small molecule inhibitor of the Excision Repair Cross-Complementation Group 1-Xeroderma Pigmentosum Group F (ERCC1-XPF) endonuclease, a critical enzyme in multiple DNA repair pathways. By targeting this central node of DNA damage response, this compound has demonstrated significant potential as a chemosensitizing agent, particularly in combination with platinum-based therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on key DNA repair pathways including Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ), and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Core Mechanism of Action

This compound functions as a specific inhibitor of the ERCC1-XPF heterodimeric endonuclease.[1][2][3] This enzyme plays a crucial role in recognizing and incising specific DNA structures, making it indispensable for the repair of a wide range of DNA lesions. The primary consequence of this compound's interaction with ERCC1-XPF is the abrogation of its endonuclease activity, leading to the accumulation of unrepaired DNA damage and subsequent potentiation of the cytotoxic effects of DNA-damaging agents like cisplatin (B142131).[4][5]

Impact on DNA Repair Pathways

The central role of ERCC1-XPF in multiple DNA repair pathways makes it an attractive target for therapeutic intervention. This compound's inhibitory action has significant downstream effects on several of these critical cellular processes.

Nucleotide Excision Repair (NER)

The NER pathway is responsible for removing bulky DNA adducts, such as those induced by platinum-based chemotherapy. ERCC1-XPF is a key player in NER, where it is responsible for making the 5' incision to the DNA lesion, a critical step in the excision of the damaged segment.[5] By inhibiting ERCC1-XPF, this compound effectively blocks this incision step, leading to the persistence of cytotoxic DNA adducts and sensitizing cancer cells to drugs like cisplatin.[4]

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

ERCC1-XPF is also critically involved in the repair of DNA double-strand breaks (DSBs) through its role in processing 3' single-stranded DNA flaps. This activity is essential for specific sub-pathways of both HR and NHEJ. In HR, ERCC1-XPF participates in the single-strand annealing (SSA) sub-pathway. In NHEJ, it is involved in microhomology-mediated end joining (MMEJ). By cleaving these 3' overhangs, ERCC1-XPF facilitates the proper alignment and ligation of broken DNA ends. While direct quantitative data on the effect of this compound on HR and NHEJ efficiency is limited, its inhibition of ERCC1-XPF is expected to impair these repair processes, particularly in contexts where 3' flap processing is required.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]

- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

The Role of NSC16168 in Nucleotide Excision Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the human genome is under constant assault from endogenous and exogenous agents, necessitating robust DNA repair mechanisms. Nucleotide Excision Repair (NER) is a critical pathway responsible for removing a wide array of bulky, helix-distorting DNA lesions, including those induced by platinum-based chemotherapeutics like cisplatin (B142131). A key player in the NER pathway is the ERCC1-XPF endonuclease, which performs a crucial incision step. Consequently, inhibitors of ERCC1-XPF are of significant interest as potential enhancers of chemotherapy. This technical guide provides an in-depth overview of NSC16168, a small molecule inhibitor of ERCC1-XPF. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize its role in the NER pathway.

Introduction to Nucleotide Excision Repair and ERCC1-XPF

The Nucleotide Excision Repair (NER) pathway is a sophisticated cellular mechanism that recognizes and eliminates a broad spectrum of DNA damage that distorts the DNA double helix.[1] This includes damage from UV radiation, environmental mutagens, and chemotherapeutic agents. The NER pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes.[1]

A critical step in the NER process is the dual incision of the damaged DNA strand on both sides of the lesion, excising a short oligonucleotide containing the damage. The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) heterodimer is a structure-specific endonuclease responsible for the 5' incision during this process.[2][3] Given its essential role, the inhibition of ERCC1-XPF presents a promising strategy to potentiate the effects of DNA-damaging cancer therapies.

This compound: A Specific Inhibitor of ERCC1-XPF

This compound has been identified as a specific and potent inhibitor of the ERCC1-XPF endonuclease.[4][5] By targeting this key enzyme in the NER pathway, this compound effectively hampers the cell's ability to repair certain types of DNA damage, thereby enhancing the efficacy of DNA-damaging agents.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Assay | Reference |

| IC50 for ERCC1-XPF Inhibition | 0.42 µM | Fluorescence-based nuclease assay | [5] |

Table 1: In Vitro Inhibition of ERCC1-XPF by this compound

| Cell Line | Treatment | Time Point | Remaining Cisplatin-DNA Adducts (%) | Reference |

| H460 | Cisplatin only | 72 hours | ~15% | [4] |

| H460 | Cisplatin + this compound (Hit 2) | 72 hours | ~60% | [4] |

Table 2: Effect of this compound on the Repair of Cisplatin-Induced DNA Adducts in H460 Lung Cancer Cells

| Parameter | Value | Animal Model | Reference |

| Dosage | 20 mg/kg | H460 lung cancer xenografts in mice | [5] |

| Administration Route | Intraperitoneal (IP) | H460 lung cancer xenografts in mice | [5] |

| Dosing Schedule | Twice daily | H460 lung cancer xenografts in mice | [5] |

Table 3: In Vivo Dosing of this compound

Signaling Pathways and Experimental Workflows

The Nucleotide Excision Repair Pathway and this compound's Point of Intervention

The following diagram illustrates the key steps of the Nucleotide Excision Repair pathway and highlights the inhibitory action of this compound on the ERCC1-XPF complex.

Caption: The Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effectiveness of an ERCC1-XPF inhibitor like this compound.

Caption: A logical workflow for the evaluation of this compound's efficacy from in vitro to in vivo models.

Detailed Experimental Protocols

Fluorescence-Based ERCC1-XPF Inhibition Assay

This protocol is adapted from high-throughput screening methods used to identify inhibitors of DNA repair enzymes.

Objective: To quantify the inhibitory effect of this compound on the nuclease activity of purified ERCC1-XPF protein.

Materials:

-

Purified recombinant ERCC1-XPF protein

-

Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 384-well plate, add the fluorescently labeled DNA substrate to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the purified ERCC1-XPF protein to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity in each well using a plate reader. The cleavage of the DNA substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

ELISA for Cisplatin-DNA Adducts

This protocol allows for the quantification of cisplatin-induced DNA adducts in cellular DNA.

Objective: To measure the levels of cisplatin-DNA adducts in cells treated with cisplatin with or without this compound.

Materials:

-

H460 cells

-

Cisplatin

-

This compound

-

DNA extraction kit

-

Anti-cisplatin-DNA adduct antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

96-well ELISA plates

-

Spectrophotometer

Procedure:

-

Seed H460 cells in culture plates and allow them to adhere.

-

Treat the cells with cisplatin alone or in combination with this compound for a specified duration (e.g., 2 hours).

-

After treatment, wash the cells and incubate them in fresh media for various time points (e.g., 0, 24, 48, 72 hours) to allow for DNA repair.

-

At each time point, harvest the cells and extract genomic DNA using a DNA extraction kit.

-

Denature the extracted DNA by heating.

-

Coat a 96-well ELISA plate with the denatured DNA samples.

-

Block the plate to prevent non-specific antibody binding.

-

Incubate the plate with the primary antibody specific for cisplatin-DNA adducts.

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Add the TMB substrate and measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

The amount of adduct is inversely proportional to the signal. Create a standard curve with known amounts of platinated DNA to quantify the adduct levels in the experimental samples.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Objective: To determine the effect of this compound on the ability of cancer cells to form colonies after cisplatin treatment.

Materials:

-

H460 or H1299 cells

-

Cisplatin

-

This compound

-

Cell culture medium

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Treat cells with varying concentrations of cisplatin, this compound, or a combination of both for a defined period (e.g., 24 hours).

-

After treatment, trypsinize the cells and count them.

-

Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

Conclusion

This compound is a promising small molecule inhibitor of the ERCC1-XPF endonuclease, a critical component of the Nucleotide Excision Repair pathway. By disrupting DNA repair, this compound has been shown to significantly enhance the cytotoxic effects of cisplatin in cancer cells, both in vitro and in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the NER pathway to overcome chemotherapy resistance. Further investigation into the therapeutic potential of this compound and similar inhibitors is warranted and holds the potential to improve outcomes for cancer patients.

References

- 1. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

Potentiation of Cisplatin Efficacy by NSC16168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and experimental validation of NSC16168 as a potent potentiator of cisplatin's anti-cancer efficacy. The core of this guide focuses on the inhibition of the ERCC1-XPF DNA repair pathway by this compound, leading to enhanced cytotoxicity of cisplatin (B142131) in cancer cells. This document outlines the key quantitative data, detailed experimental protocols, and the underlying signaling pathways and experimental workflows.

Core Concept: Overcoming Cisplatin Resistance

Cisplatin is a cornerstone of chemotherapy for various cancers; however, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of this resistance is the cellular DNA repair machinery, which removes cisplatin-induced DNA adducts, allowing cancer cells to survive and proliferate. The ERCC1-XPF endonuclease is a critical component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing these DNA lesions.[1][2] this compound is a small molecule inhibitor that specifically targets the ERCC1-XPF complex, thereby preventing the repair of cisplatin-induced DNA damage and enhancing its therapeutic effect.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the potentiation of cisplatin efficacy by this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Comments |

| ERCC1-XPF Inhibition IC50 | 0.42 µM | - | In vitro nuclease assay.[3][5] |

| Concentration Range | 0-50 µM | H460 | Used in cell viability assays to demonstrate potentiation of cisplatin.[3][5] |

| Combination Ratio | 25:1 (this compound:Cisplatin) | H460 | Constant ratio used in combination treatment studies.[1][4] |

Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin

| Parameter | Value | Animal Model | Comments |

| This compound Dosage | 20 mg/kg | H460 Lung Cancer Xenografts | Administered intraperitoneally (i.p.) daily.[1][4] |

| Cisplatin Dosage | 3 mg/kg | H460 Lung Cancer Xenografts | Administered i.p. twice a week for 10 days.[1] |

| Outcome | - | H460 Lung Cancer Xenografts | Combination treatment significantly inhibited tumor growth compared to either agent alone.[1][3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its identification and validation.

References

- 1. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccij-online.org [ccij-online.org]

- 3. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

NSC16168 as a Chemosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC16168 is a small molecule inhibitor that has demonstrated significant potential as a chemosensitizing agent, particularly in the context of platinum-based chemotherapy. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the use of this compound to enhance the efficacy of chemotherapeutic drugs. The primary focus of this document is on its well-documented interaction with cisplatin (B142131).

Core Mechanism of Action: Inhibition of ERCC1-XPF Endonuclease

The principal mechanism by which this compound exerts its chemosensitizing effect is through the specific inhibition of the ERCC1-XPF heterodimer, a crucial component of the Nucleotide Excision Repair (NER) pathway.[1][2][3] The ERCC1-XPF complex is a structure-specific endonuclease responsible for the 5' incision during the removal of DNA lesions, including the intrastrand and interstrand crosslinks induced by cisplatin.[1][2][3] By inhibiting ERCC1-XPF, this compound compromises the cell's ability to repair cisplatin-induced DNA damage, leading to an accumulation of cytotoxic lesions and subsequently, enhanced cancer cell death.[1][2][3]

This compound has been identified as a specific inhibitor of ERCC1-XPF with an IC50 value of 0.42 μM.[4][5]

Signaling Pathway of Cisplatin-Induced DNA Damage and this compound Intervention

References

- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]

NSC16168 in Lung Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule NSC16168 and its role in lung cancer research. It is designed to be a comprehensive resource for professionals in the field, detailing the compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Concept: Overcoming Chemotherapy Resistance

A significant challenge in treating non-small cell lung cancer (NSCLC) is the development of resistance to platinum-based chemotherapies like cisplatin (B142131).[1] One of the key mechanisms of this resistance is the cancer cells' ability to repair the DNA damage induced by these drugs.[1] this compound has emerged as a promising agent to counteract this resistance by targeting a critical component of the DNA repair machinery.

Mechanism of Action: Inhibition of the ERCC1-XPF Endonuclease

This compound functions as a specific inhibitor of the ERCC1-XPF heterodimer, a structure-specific endonuclease.[2][3] This enzyme complex is a crucial component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including the intrastrand crosslinks and adducts created by cisplatin.[1][4]

By inhibiting the endonuclease activity of ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage. This leads to an accumulation of DNA lesions, which in turn blocks DNA replication and transcription, ultimately triggering apoptosis and enhancing cancer cell death.[1] It is important to note that this compound does not inhibit the binding of the ERCC1-XPF complex to DNA but rather its cutting activity.[1][4]

Signaling Pathway of this compound Action

References

- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]

- 4. oncotarget.com [oncotarget.com]

NSC16168: A Technical Guide to Overcoming Cisplatin Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC16168, a small molecule inhibitor of the ERCC1-XPF endonuclease complex, and its role in potentiating cisplatin (B142131) efficacy in cancer cells. Cisplatin is a cornerstone of chemotherapy for various cancers, but intrinsic and acquired resistance, often mediated by enhanced DNA repair mechanisms, limits its effectiveness. This compound represents a promising strategy to counteract this resistance by targeting a critical node in the DNA repair machinery.

Core Mechanism of Action: Inhibition of ERCC1-XPF

Cisplatin exerts its cytotoxic effects by forming DNA adducts, primarily intrastrand and interstrand crosslinks, which block DNA replication and transcription, ultimately leading to apoptosis.[1] A key mechanism of cisplatin resistance is the upregulation of the Nucleotide Excision Repair (NER) pathway, which efficiently removes these DNA lesions.[1] The ERCC1-XPF (Excision Repair Cross-Complementation Group 1/Xeroderma Pigmentosum Group F) heterodimer is a structure-specific endonuclease that plays an essential role in the NER pathway by making the 5' incision to the DNA damage.[1][2]

This compound has been identified as a specific and potent inhibitor of the endonuclease activity of ERCC1-XPF.[1][3][4] By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA adducts, leading to their accumulation and enhanced cancer cell death.[1][2] This mechanism effectively resensitizes cisplatin-resistant cancer cells to the chemotherapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and application of this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | This compound IC₅₀ | Assay Type | Reference |

| ERCC1-XPF Endonuclease | 0.42 µM (420 nM) | High-Throughput Screen (HTS) | [1][3][4] |

| APE1 Endonuclease | ~7 µM | (Not specified) | [1] |

Table 2: In Vitro Combination Studies of this compound and Cisplatin in H460 Lung Cancer Cells

| Treatment | Concentration Range (this compound) | Concentration Range (Cisplatin) | Ratio (this compound:Cisplatin) | Assay Type | Outcome | Reference |

| Combination Therapy | 3.9 - 62.5 µM | 0.16 - 2.5 µM | 25:1 | Clonogenic Survival | Potentiated cisplatin cytotoxicity | [1] |

| Single Agent | 25 µM and 50 µM | Titrated | N/A | Clonogenic Survival | Assessed baseline toxicity | [3] |

Table 3: In Vivo Xenograft Study of this compound and Cisplatin

| Animal Model | Treatment Group | This compound Dosage | Cisplatin Dosage | Administration Route | Outcome | Reference |

| H460 Lung Cancer Xenograft | Combination | 20 mg/kg (daily) | 3 mg/kg (twice a week) | Intraperitoneal (i.p.) | Significantly inhibited tumor growth compared to cisplatin alone | [1][3][4] |

| This compound Alone | 20 mg/kg (daily) | N/A | i.p. | Minimally affected tumor growth; no signs of toxicity | [1][3] | |

| Cisplatin Alone | N/A | 3 mg/kg (twice a week) | i.p. | Initial delay in tumor growth followed by continued growth | [1] | |

| Control | Vehicle | Vehicle | i.p. | Uninhibited tumor growth | [1] |

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound overcomes cisplatin resistance is through the direct inhibition of the ERCC1-XPF endonuclease within the Nucleotide Excision Repair (NER) pathway.

References

- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]

Unveiling the Potency of NSC16168: A Technical Guide to its IC50 Determination and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of NSC16168, a specific inhibitor of the Excision Repair Cross-Complementation Group 1-Xeroderma Pigmentosum Group F (ERCC1-XPF) nuclease. Tailored for researchers, scientists, and professionals in drug development, this document details the determination of this compound's half-maximal inhibitory concentration (IC50), its mechanism of action, and its synergistic effects with platinum-based chemotherapy.

Abstract

This compound has been identified as a potent and specific inhibitor of the ERCC1-XPF endonuclease, a key enzyme in the Nucleotide Excision Repair (NER) pathway. This pathway is critical for repairing DNA damage induced by chemotherapy agents such as cisplatin (B142131). Inhibition of ERCC1-XPF by this compound has been shown to sensitize cancer cells to cisplatin, offering a promising strategy to overcome chemoresistance. This guide summarizes the key quantitative data, outlines the detailed experimental protocols for IC50 determination, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against ERCC1-XPF and its cellular effects in combination with cisplatin have been quantified across various studies. The following tables summarize the key IC50 values.

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound | ERCC1-XPF (Fluorescence-based assay) | N/A | 0.42 µM (420 nM) | [1][2][3] |

| This compound | ERCC1-XPF (Gel-based assay) | N/A | ~500 nM |

Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its direct target, the ERCC1-XPF nuclease, as determined by biochemical assays.

| Cell Line | Treatment | Cisplatin IC50 | Fold Sensitization |

| H460 | Cisplatin alone | - | N/A |

| H460 | Cisplatin + 25 µM this compound | - | ~3-fold |

| H460 | Cisplatin + 50 µM this compound | - | - |

| H1299 (ERCC1 WT) | Cisplatin alone | - | N/A |

| H1299 (ERCC1 WT) | Cisplatin + this compound | - | Significant |

| H1299 (ERCC1 KO) | Cisplatin alone | - | N/A |

Table 2: Potentiation of Cisplatin Cytotoxicity by this compound in Lung Cancer Cell Lines. This table summarizes the effect of this compound on the IC50 of cisplatin in non-small cell lung cancer (NSCLC) cell lines, as determined by clonogenic survival assays. The "Fold Sensitization" indicates the factor by which this compound reduces the IC50 of cisplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Fluorescence-Based ERCC1-XPF Nuclease Assay

This high-throughput screening (HTS) assay is designed to identify and characterize inhibitors of ERCC1-XPF endonuclease activity. It utilizes a fluorescence resonance energy transfer (FRET) mechanism.

Principle: A stem-loop DNA substrate is synthesized with a fluorophore (e.g., 6-FAM) on the 5' end and a quencher (e.g., dabcyl) on the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Purified recombinant human ERCC1-XPF protein

-

Custom-synthesized stem-loop DNA substrate with 5'-fluorophore and 3'-quencher

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.5 mM DTT, 10% glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and 10 nM of the DNA substrate.

-

Add this compound at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.

-

Initiate the reaction by adding 7.5 nM of purified ERCC1-XPF protein to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Clonogenic Survival Assay

This cell-based assay assesses the ability of a single cell to form a colony, thereby measuring the cytotoxic effects of a compound or combination of compounds.

Materials:

-

H460 or H1299 non-small cell lung cancer cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cisplatin

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Seed a known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of cisplatin alone, this compound alone, or a combination of both for a specified period (e.g., 2 hours for cisplatin).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 7-14 days to allow for colony formation.

-

Fix the colonies with a solution of methanol (B129727) and acetic acid.

-

Stain the colonies with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.

-

Determine the IC50 of cisplatin in the presence and absence of this compound by plotting the surviving fraction against the drug concentration.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the action of this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

References

Unveiling NSC16168: A Selective ERCC1-XPF Inhibitor for Enhanced Chemotherapeutic Efficacy

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of NSC16168, a selective inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. This document is intended for researchers, scientists, and drug development professionals interested in the field of DNA repair inhibition and cancer therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the molecular formula C17H15NO9S3 and a molecular weight of 473.50 g/mol .[1] Its chemical structure is characterized by a substituted naphthalene (B1677914) core. The systematic IUPAC name and SMILES notation are provided in the table below.

| Property | Value |

| Molecular Formula | C17H15NO9S3[2][3] |

| Molecular Weight | 473.50 g/mol [1] |

| CAS Number | 6837-93-0[2][3] |

| Appearance | Off-white to light yellow solid[1] |

| SMILES | NC1=C2C(C=C(S(=O)(O)=O)C=C2OS(C3=CC=C(C)C=C3)(=O)=O)=CC(S(O)(=O)=O)=C1[1] |

| IUPAC Name | 4-amino-7-(4-methylphenyl)sulfonyloxy-6-sulfonaphthalene-1-sulfonic acid |

Mechanism of Action: Targeting the ERCC1-XPF DNA Repair Complex

This compound functions as a selective inhibitor of the ERCC1-XPF heterodimeric endonuclease, a critical enzyme complex involved in multiple DNA repair pathways.[2][4] ERCC1-XPF is responsible for making the 5' incision during the repair of bulky DNA adducts and interstrand crosslinks (ICLs), which are lesions induced by platinum-based chemotherapeutic agents like cisplatin (B142131).[4] By inhibiting the endonuclease activity of ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage, leading to the accumulation of cytotoxic lesions and ultimately enhancing the apoptotic effects of cisplatin in cancer cells.[4]

The following diagram illustrates the central role of ERCC1-XPF in the Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.

Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by this compound.

Biological Activity and Efficacy

This compound has been demonstrated to be a potent and selective inhibitor of ERCC1-XPF endonuclease activity. In vitro studies have shown that it can significantly enhance the cytotoxicity of cisplatin in various cancer cell lines.

In Vitro Efficacy

| Parameter | Value | Cell Line | Reference |

| IC50 (ERCC1-XPF inhibition) | 0.42 µM | - | [1] |

| Cisplatin IC50 Potentiation | Potentiates cisplatin efficacy | H460 (Lung Cancer) | [1] |

In Vivo Efficacy

In a preclinical model using H460 lung cancer xenografts in mice, this compound demonstrated significant antitumor activity, particularly when used in combination with cisplatin.[1]

| Parameter | Value | Animal Model | Reference |

| Dosage | 20 mg/kg | H460 lung cancer xenografts | [1] |

| Administration | Intraperitoneal (ip), twice daily | H460 lung cancer xenografts | [1] |

| Outcome | Synergistically enhanced the antitumor efficacy of cisplatin | H460 lung cancer xenografts | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Fluorescence-Based ERCC1-XPF Endonuclease Activity Assay

This assay is used to quantify the enzymatic activity of the ERCC1-XPF complex and assess the inhibitory potential of compounds like this compound.

Caption: Workflow for the fluorescence-based ERCC1-XPF endonuclease activity assay.

Protocol:

-

Reaction Setup: Prepare a reaction buffer containing Tris-HCl, DTT, and MnCl2.

-

Enzyme and Inhibitor Addition: Add purified ERCC1-XPF enzyme to the reaction buffer. For inhibition studies, add varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding a fluorescently labeled DNA substrate. This is typically a stem-loop oligonucleotide with a fluorophore and a quencher in close proximity.

-

Incubation and Measurement: Incubate the reaction at 37°C and monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and quencher, resulting in a detectable signal.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of cancer cells to form colonies after treatment with this compound and/or cisplatin, providing a measure of cytotoxicity.

Protocol:

-

Cell Seeding: Seed a known number of cancer cells (e.g., H460) into multi-well plates.

-

Treatment: Treat the cells with this compound, cisplatin, or a combination of both at various concentrations. Include an untreated control group.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Staining: Fix the colonies with a solution such as methanol (B129727) and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and plot survival curves.

In Vivo Xenograft Study

This protocol outlines the use of an animal model to evaluate the in vivo efficacy of this compound.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.

-

Drug Administration: Administer the drugs according to the predetermined schedule (e.g., this compound at 20 mg/kg, ip, twice daily; cisplatin at a clinically relevant dose).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: Plot the average tumor growth curves for each treatment group to assess the antitumor efficacy.

Conclusion

This compound is a promising selective inhibitor of the ERCC1-XPF endonuclease. Its ability to potentiate the cytotoxic effects of cisplatin in preclinical models suggests its potential as a valuable agent in combination chemotherapy for the treatment of various cancers. Further research and development are warranted to explore the full therapeutic potential of this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Measuring DNA Adducts by Immunoassay (ELISA) | Springer Nature Experiments [experiments.springernature.com]

- 3. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Preclinical Validation of NSC16168: A Targeted Inhibitor of the ERCC1-XPF DNA Repair Endonuclease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, screening, and preclinical evaluation of NSC16168, a small molecule inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. ERCC1-XPF is a critical enzyme in the Nucleotide Excision Repair (NER) pathway, a key mechanism for repairing DNA damage induced by platinum-based chemotherapies such as cisplatin (B142131).[1][2][3] Overexpression of ERCC1-XPF is a known contributor to cisplatin resistance in various cancers.[4] this compound was identified through a high-throughput screening campaign and has been shown to specifically inhibit ERCC1-XPF activity, thereby sensitizing cancer cells to cisplatin. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways associated with the preclinical development of this compound.

Introduction

Platinum-based drugs, most notably cisplatin, are a cornerstone of chemotherapy for a wide range of solid tumors, including non-small cell lung cancer (NSCLC).[5] Their cytotoxic effect is primarily mediated by the formation of DNA adducts and interstrand crosslinks (ICLs), which obstruct DNA replication and transcription, ultimately triggering apoptosis.[5] However, the efficacy of these agents is often limited by intrinsic or acquired resistance. A primary mechanism of resistance is the upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway.[4][5]

The ERCC1-XPF heterodimer is a structure-specific endonuclease that plays an indispensable role in the NER pathway by making the 5' incision to the DNA lesion.[1][3][6] Elevated levels of ERCC1-XPF have been correlated with poor prognosis and resistance to platinum-based chemotherapy in cancer patients.[4] Consequently, targeting the ERCC1-XPF complex presents a promising therapeutic strategy to overcome cisplatin resistance and enhance the efficacy of DNA-damaging agents. This guide focuses on this compound, a selective inhibitor of ERCC1-XPF, detailing its discovery and the preclinical evidence supporting its potential as a chemosensitizing agent.[6][7]

Discovery and Screening of this compound

This compound was identified through a robust high-throughput screening (HTS) of a chemical library from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) Diversity Set. The screening assay was designed to identify small molecules that inhibit the endonuclease activity of purified ERCC1-XPF.

High-Throughput Screening (HTS) Protocol

A fluorescence-based assay was developed and optimized for a 96-well plate format to screen for inhibitors of ERCC1-XPF.[8]

-

Principle: The assay utilizes a synthetic DNA substrate with a fluorescent molecule (fluorescein) on one end and a quencher molecule on the other. In its intact state, the quencher suppresses the fluorescence. Cleavage of the substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. Inhibitors of ERCC1-XPF activity prevent this cleavage, thus leading to a reduction in the fluorescence signal.

-

Reagents:

-

Purified recombinant ERCC1-XPF protein (7.5 nM)

-

Fluorescently labeled DNA substrate (10 nM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.1 mg/ml Bovine Serum Albumin (BSA), and 5 mM MgCl2.

-

-

Procedure:

-

The ERCC1-XPF protein and the DNA substrate were incubated in the assay buffer in a 96-well plate.

-

Test compounds from the library were added to individual wells.

-

The reaction was incubated to allow for enzymatic cleavage of the substrate.

-

Fluorescence was measured using a plate reader. A decrease in fluorescence relative to a DMSO control indicated potential inhibitory activity.

-

-

Hit Identification: Compounds that demonstrated significant inhibition of ERCC1-XPF activity in the primary screen were selected as "hits" for further validation. This compound emerged as a promising hit from this screen.

Hit Validation

The inhibitory activity and specificity of this compound were confirmed through secondary assays.

-

Gel-Based Nuclease Assay: This assay provided a more direct visualization of ERCC1-XPF inhibition. A 5'-[32P]-labeled forked DNA substrate was used, which is a known substrate for ERCC1-XPF.

-

Procedure: The radiolabeled DNA substrate was incubated with ERCC1-XPF in the presence and absence of this compound. The reaction products were then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

-

Result: this compound demonstrated a dose-dependent inhibition of ERCC1-XPF cleavage of the DNA substrate.

-

-

Specificity Assays: To ensure that this compound was not a non-specific endonuclease inhibitor, its activity was tested against other non-related endonucleases, such as HhaI.[8][9] this compound did not show significant inhibition of these enzymes, indicating its specificity for ERCC1-XPF.[8][9]

-

Electrophoretic Mobility Shift Assay (EMSA): This assay was performed to determine if this compound inhibited ERCC1-XPF by preventing its binding to DNA. The results showed that this compound did not inhibit the binding of ERCC1-XPF to the DNA substrate, suggesting that it likely targets the catalytic activity of the enzyme.[8][9]

In Vitro Efficacy of this compound

The biological activity of this compound was evaluated in cancer cell lines, primarily focusing on its ability to potentiate the cytotoxic effects of cisplatin.

Cell Viability and Clonogenic Survival Assays

-

Cell Line: H460 human non-small cell lung cancer (NSCLC) cells were used for these experiments.[10]

-

Methodology:

-

Cell Viability Assay: H460 cells were treated with varying concentrations of this compound (0-50 μM) alone or in combination with cisplatin for a specified duration (e.g., 2 hours).[10] Cell viability was assessed using standard methods such as the MTS assay.

-

Clonogenic Survival Assay: This assay measures the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[11][12] H460 cells were treated with this compound and/or cisplatin, and then plated at low density. After a period of incubation to allow for colony formation, the colonies were fixed, stained, and counted.

-

-

Results: this compound alone showed minimal cytotoxicity at the concentrations tested. However, when combined with cisplatin, this compound significantly enhanced the dose-dependent cytotoxicity of cisplatin, leading to a reduction in both cell viability and clonogenic survival.[8]

In Vivo Preclinical Studies

The efficacy of this compound in combination with cisplatin was further evaluated in a preclinical mouse model of human lung cancer.

H460 Xenograft Model

-

Animal Model: Athymic nude or NOD/SCID mice were used for the xenograft studies.[13]

-

Methodology:

-

2.5 x 106 H460 cells were injected subcutaneously into the flank of each mouse.[10]

-

Tumors were allowed to grow to a palpable size (e.g., 80-120 mm³).[13]

-

Mice were then randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.

-

This compound was administered intraperitoneally (i.p.) at a dose of 20 mg/kg, twice daily.[10] Cisplatin was also administered i.p. according to a standard dosing schedule.

-

Tumor volume and mouse body weight were monitored regularly throughout the study.

-

-

Results: Treatment with this compound alone had a minimal effect on tumor growth. Cisplatin alone resulted in a temporary delay in tumor growth. The combination of this compound and cisplatin, however, led to a significant and sustained inhibition of tumor growth compared to either agent alone, without causing significant toxicity in the mice.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Source |

| IC50 (ERCC1-XPF Inhibition) | 0.42 μM | Fluorescence-based nuclease assay | [10] |

| Effective Concentration (in combination with cisplatin) | 25-50 μM | Clonogenic Survival Assay (H460 cells) | [8][9] |

Table 2: In Vivo Efficacy of this compound in H460 Xenograft Model

| Treatment Group | Dosage and Administration | Outcome | Source |

| This compound alone | 20 mg/kg, i.p., twice daily | Minimal effect on tumor growth | [5][10] |

| Cisplatin alone | Standard dosing regimen | Temporary delay in tumor growth | [5] |

| This compound + Cisplatin | 20 mg/kg this compound (i.p., twice daily) + Cisplatin | Significant and sustained inhibition of tumor growth | [5][10] |

Signaling Pathways and Experimental Workflows

The Nucleotide Excision Repair (NER) Pathway and this compound's Point of Intervention

The NER pathway is a complex, multi-step process responsible for removing a wide variety of bulky, helix-distorting DNA lesions. It can be broadly divided into two sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER).[2][4][14] Both pathways converge on a common set of steps for lesion removal and DNA synthesis. This compound inhibits the critical incision step mediated by the ERCC1-XPF complex.

Caption: The Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound on ERCC1-XPF.

Experimental Workflow for this compound Screening and Validation

The process of identifying and validating this compound followed a logical progression from a broad initial screen to specific in vitro and in vivo testing.

Caption: The experimental workflow for the discovery and preclinical validation of this compound.

Conclusion

This compound is a specific, small molecule inhibitor of the ERCC1-XPF endonuclease, a key enzyme in the DNA repair pathway that contributes to cisplatin resistance in cancer. Identified through a comprehensive high-throughput screening campaign, this compound has demonstrated the ability to potentiate the cytotoxic effects of cisplatin in both in vitro and in vivo preclinical models of non-small cell lung cancer. The data presented in this guide underscore the therapeutic potential of targeting the ERCC1-XPF complex to overcome chemotherapy resistance. Further development and clinical investigation of this compound and similar inhibitors are warranted to explore their utility in enhancing the efficacy of platinum-based cancer therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 3. The ERCC1 and ERCC4 (XPF) genes and gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. oncotarget.com [oncotarget.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 8. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. H460 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to NSC16168: A Potent Inhibitor of the ERCC1-XPF DNA Repair Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC16168, a selective small molecule inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. This document details its chemical identity, mechanism of action, relevant quantitative data, experimental methodologies, and its role in relevant biological pathways.

Core Concepts: Synonyms and Alternative Names